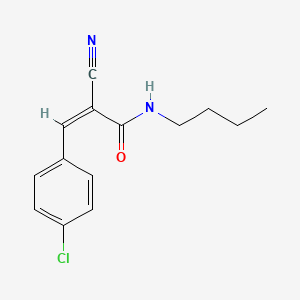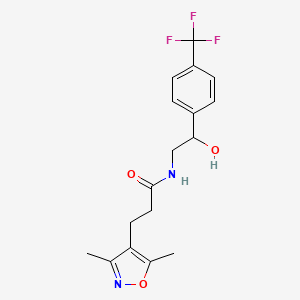
(Z)-N-Butyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-Butyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide, commonly known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCP belongs to the class of compounds known as nitriles, which are widely used in the chemical industry for the production of various chemicals and pharmaceuticals.
Applications De Recherche Scientifique
BCP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities in animal models. BCP has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Moreover, BCP has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Mécanisme D'action
The mechanism of action of BCP is not fully understood. However, it has been suggested that BCP exerts its pharmacological effects by interacting with various molecular targets in the body. BCP has been shown to interact with the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and immune function. BCP also interacts with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and heat.
Biochemical and Physiological Effects
BCP has been found to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. BCP has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. Moreover, BCP has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
BCP has several advantages for laboratory experiments. It is a stable and readily available compound that can be synthesized in large quantities. BCP also exhibits potent pharmacological effects at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, there are some limitations associated with the use of BCP in laboratory experiments. BCP has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, BCP can interact with other molecular targets in the body, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on BCP. One of the areas of interest is the development of BCP-based drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of BCP in humans. Moreover, the development of novel synthetic methods for the production of BCP and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.
Conclusion
In conclusion, BCP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCP exhibits potent pharmacological effects and has been found to modulate various biochemical and physiological processes in the body. The synthesis of BCP is relatively simple, and it can be readily synthesized in large quantities. There are several future directions for the research on BCP, and it is expected that the study of this compound will lead to the discovery of new drugs and therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of BCP involves the reaction between 4-chlorobenzonitrile and butyl cyanoacetate in the presence of a base catalyst such as potassium carbonate. The reaction takes place at high temperature and yields BCP as the main product. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
(Z)-N-butyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-8-17-14(18)12(10-16)9-11-4-6-13(15)7-5-11/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBGMRXNAPQTN-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534716.png)
![N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine](/img/structure/B2534717.png)
![4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2534718.png)


![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)
![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)


![1-[(4-Phenyltriazol-1-yl)methyl]benzotriazole](/img/structure/B2534729.png)

![Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate](/img/structure/B2534732.png)
![Dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2534733.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)